H-DL-GLU(OME)-OH
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Overview
Description
H-DL-GLU(OME)-OH is an organic compound with the molecular formula C6H11NO4 It is a derivative of L-glutamic acid, where the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
H-DL-GLU(OME)-OH is typically synthesized through the esterification of L-glutamic acid with methanol in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves dissolving L-glutamic acid in methanol, adding concentrated sulfuric acid as a catalyst, and maintaining the reaction at a specific temperature for a set duration. After the reaction, the excess sulfuric acid is neutralized using barium hydroxide (Ba(OH)2), and the methanol is recovered for reuse .
Industrial Production Methods
The industrial production of L-glutamic acid, 5-methyl ester follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize environmental impact. The process involves the recovery and reuse of methanol, reducing production costs and environmental pollution .
Chemical Reactions Analysis
Types of Reactions
H-DL-GLU(OME)-OH undergoes various chemical reactions, including:
Esterification: The formation of the ester from L-glutamic acid and methanol.
Hydrolysis: The ester can be hydrolyzed back to L-glutamic acid and methanol under acidic or basic conditions.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Esterification: Methanol and sulfuric acid as a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: L-glutamic acid and methanol.
Substitution: Depending on the reagent used, various substituted derivatives of L-glutamic acid can be formed
Scientific Research Applications
H-DL-GLU(OME)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a precursor for neurotransmitters.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of amino acid-based products and as an intermediate in various chemical processes .
Mechanism of Action
H-DL-GLU(OME)-OH exerts its effects by interacting with specific molecular targets and pathways. It can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the central nervous system. L-glutamic acid activates both ionotropic and metabotropic glutamate receptors, playing a crucial role in synaptic transmission and plasticity .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid diethyl ester hydrochloride
- L-Glutamic acid dimethyl ester hydrochloride
- L-Glutamic acid 5-tert-butyl ester
- L-Glutamic acid γ-benzyl ester
Uniqueness
H-DL-GLU(OME)-OH is unique due to its specific esterification with a methyl group, which imparts distinct chemical properties and reactivity compared to other esters of L-glutamic acid. This uniqueness makes it valuable in specific applications where other esters may not be suitable .
Properties
Molecular Formula |
C6H10NO4- |
---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
(2S)-2-amino-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m0/s1 |
InChI Key |
ZGEYCCHDTIDZAE-BYPYZUCNSA-M |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)[O-])N |
Canonical SMILES |
COC(=O)CCC(C(=O)[O-])N |
Origin of Product |
United States |
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